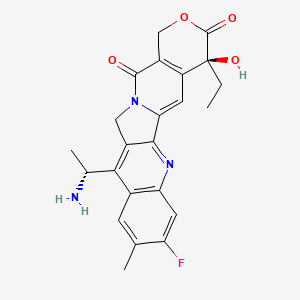

Anticancer agent 215

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22FN3O4 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C23H22FN3O4/c1-4-23(30)15-6-18-20-13(8-27(18)21(28)14(15)9-31-22(23)29)19(11(3)25)12-5-10(2)16(24)7-17(12)26-20/h5-7,11,30H,4,8-9,25H2,1-3H3/t11-,23+/m1/s1 |

InChI Key |

SUEUHWKTECCXOI-BGJPBQGDSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)[C@@H](C)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)C(C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of Action of Anticancer Agents Designated "215"

Introduction: The designation "Anticancer agent 215" is associated with at least three distinct investigational compounds, each with a unique mechanism of action, target, and therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanisms of action for RP215 , a monoclonal antibody; HRX-215 , a small molecule kinase inhibitor; and AN-215 , a targeted cytotoxic peptide conjugate. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental validation, and quantitative data supporting the anticancer potential of these agents.

RP215: A Monoclonal Antibody Targeting a Pan-Cancer Antigen

RP215 is a monoclonal antibody that recognizes a specific carbohydrate-associated epitope on cancer cell-expressed immunoglobulin heavy chains, designated CA215.[1][2] This antigen is expressed in both membrane-bound and secreted forms by a wide variety of human cancer cell lines and tissues, making it a pan-cancer target.[1]

Core Mechanism of Action

The primary mechanism of action of RP215 is the induction of apoptosis in cancer cells upon binding to the CA215 antigen.[3][4] While the precise downstream signaling cascade is not fully elucidated, the binding of RP215 to the cell surface is believed to trigger an apoptotic cascade.[3] This is supported by in vitro studies demonstrating apoptosis induction through TUNEL and MTT assays.[5] Furthermore, RP215 has been shown to down-regulate the mRNA expression of ribosomal proteins essential for protein synthesis and cell proliferation, contributing to its anticancer effect.[6] In vivo studies have demonstrated that both unlabeled and radiolabeled RP215 can significantly inhibit tumor growth.[1]

Quantitative Data

| Parameter | Cancer Type/Cell Line | Value | Reference |

| Tumor Growth Inhibition | OC-3-VGH Ovarian Cancer (in nude mice) | Reduction to 30% of control (I-131 labeled RP215) | [1] |

| OC-3-VGH Ovarian Cancer (in nude mice) | Reduction to 50% of control (unlabeled RP215) | [1] | |

| Positive Staining (Immunohistochemistry) | Cervical Cancer | 84% | [1] |

| Endometrial Cancer | 78% | [1] | |

| Esophageal Cancer | 76% | [1] | |

| Ovarian Cancer | 64% | [1] | |

| Stomach Cancer | 50% | [1] | |

| Colon Cancer | 44% | [1] | |

| Breast Cancer | 32% | [1] | |

| Lung Cancer | 31% | [1] |

Experimental Protocols

1.3.1. In Vivo Tumor Growth Inhibition in Nude Mice

-

Animal Model: Nude mice are used as the host for tumor xenografts.

-

Cell Line: OC-3-VGH ovarian cancer cells are implanted to form tumors.

-

Treatment: Mice receive a single injection of either I-131 labeled RP215 (10 mg/kg, specific activity of 12.5 µCi/mg) or unlabeled RP215 (10 mg/kg).

-

Monitoring: Tumor size and animal body weight are monitored over a period of at least two weeks to assess treatment efficacy and toxicity.[1]

1.3.2. Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is utilized to detect DNA fragmentation, a hallmark of apoptosis.[7]

-

Sample Preparation: Cultured cancer cells (e.g., OC-3-VGH) are treated with RP215 for 24-72 hours. Cells are then fixed, typically with 4% paraformaldehyde, and permeabilized to allow entry of the labeling reagents.[7]

-

Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently tagged) onto the 3'-hydroxyl ends of fragmented DNA.[8]

-

Visualization and Quantification: Apoptotic cells are visualized by fluorescence microscopy. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (often counterstained with a nuclear dye like DAPI).[7][9]

Visualizations

Caption: Proposed mechanism of action for RP215.

HRX-215: A First-in-Class MKK4 Inhibitor for Liver Regeneration

HRX-215 is a first-in-class, orally active small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[10] Its primary application in oncology is to enhance liver regeneration, which can be crucial for patients undergoing extensive surgical resection of liver tumors.[11][12]

Core Mechanism of Action

HRX-215 selectively inhibits MKK4, a key regulator of cellular stress responses. In hepatocytes, this inhibition redirects the signaling cascade towards a pro-proliferative and pro-survival pathway. Specifically, HRX-215 enhances the activity of the MKK7-JNK1 signaling axis, leading to the activation of the transcription factors ATF2 and ELK1.[10][13] This rewiring of the intracellular signaling network promotes hepatocyte proliferation and regeneration.[13] Interestingly, in hepatocellular carcinoma cells, HRX-215 has been shown to decrease proliferation, potentially through the activation of p38 and suppression of the cell cycle regulator CDC25C.[14]

Quantitative Data

| Parameter | Value | Kinase | Reference |

| IC50 | 20 nM | MKK4 | [10] |

| Selectivity | >100-fold | JNK1 | [10] |

| >100-fold | BRAF | [10] | |

| >100-fold | MKK7 | [10] |

Experimental Protocols

2.3.1. Porcine Model of Partial Hepatectomy

-

Animal Model: Domestic pigs are utilized due to their anatomical and physiological similarities to humans.

-

Surgical Procedure: An 80% or 85% partial hepatectomy is performed to induce significant liver injury and stimulate a regenerative response.

-

Treatment: HRX-215 is administered intravenously at a dose of 5 mg/kg every 12 hours, commencing 24 hours prior to surgery.

-

Assessments: Liver regeneration is monitored by measuring liver volume using computed tomography (CT) scans. Blood samples are collected to assess liver function.[10]

2.3.2. Phase 1 Clinical Trial in Healthy Volunteers

-

Study Design: A single-center, double-blind, randomized, placebo-controlled trial.

-

Participants: 48 healthy male volunteers.

-

Dosing: Single and multiple ascending doses of HRX-215 were evaluated, including 250 mg twice daily and 500 mg once daily for 7 days.

-

Endpoints: The primary endpoints were safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The secondary endpoint was the pharmacokinetics of HRX-215 and its metabolites.[10]

Visualizations

Caption: HRX-215 signaling pathway in hepatocytes.

Caption: Experimental workflow for the porcine partial hepatectomy model.

AN-215: A Targeted Cytotoxic Bombesin Analogue

AN-215 is a targeted chemotherapeutic agent that consists of a bombesin (BN)-like carrier peptide conjugated to 2-pyrrolino doxorubicin (AN-201), a superactive derivative of doxorubicin.[15] This design allows for the targeted delivery of a potent cytotoxic agent to cancer cells that overexpress bombesin/gastrin-releasing peptide (GRP) receptors, such as certain prostate and breast cancers.[15][16]

Core Mechanism of Action

The mechanism of action of AN-215 is based on receptor-mediated targeted drug delivery. The bombesin-like peptide component of AN-215 binds with high affinity to BN/GRP receptors on the surface of cancer cells.[15] Following binding, the conjugate is internalized, leading to the intracellular release of the cytotoxic agent, 2-pyrrolino doxorubicin. This potent cytotoxic payload then induces apoptosis.[15] The targeted nature of AN-215 aims to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing systemic toxicity.[15] The induction of apoptosis by AN-215 is associated with a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[15]

Quantitative Data

| Parameter | Cancer Model | Value | Reference |

| Tumor Growth Inhibition | DU-145 (Prostate) | 81-91% inhibition vs. control | [15] |

| LuCaP-35 (Prostate) | 81-91% inhibition vs. control | [15] | |

| MDA-PCa-2b (Prostate) | 81-91% inhibition vs. control | [15] | |

| Apoptotic Marker Modulation | DU-145 (Prostate) | Decreased Bcl-2/Bax ratio | [15] |

| LuCaP-35 (Prostate) | Decreased expression of Bcl-2 | [15] |

Experimental Protocols

3.3.1. Human Prostate Cancer Xenograft Model in Nude Mice

-

Animal Model: Nude mice are used as the host for the xenografts.

-

Cell Lines: Various human prostate cancer cell lines that express BN/GRP receptors are used, including DU-145, LuCaP-35, and MDA-PCa-2b for subcutaneous tumors, and C4-2 for intraosseous implants.[15] Patient-derived xenograft (PDX) models are also a valuable tool for such studies.[17]

-

Tumor Implantation: Cells are implanted either subcutaneously or orthotopically into the prostate. For bone metastasis models, intra-cardiac or intra-tibial injections can be performed.[13][18]

-

Treatment: Once tumors are established, mice are treated with AN-215, the cytotoxic radical AN-201 alone, or a vehicle control. To confirm receptor-mediated uptake, a cohort may be pre-treated with a BN/GRP receptor antagonist (e.g., RC-3095) before AN-215 administration.[15]

-

Monitoring: Tumor growth is monitored, often by caliper measurements for subcutaneous tumors or by serum PSA levels for intraosseous C4-2 tumors.[15]

3.3.2. Western Blot Analysis of Bcl-2 and Bax

-

Sample Preparation: Tumor tissues from treated and control mice are excised and homogenized to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. A loading control, such as β-actin, is also probed to ensure equal protein loading.

-

Detection and Quantification: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by an enhanced chemiluminescence (ECL) substrate for detection. The resulting bands are imaged, and densitometry is performed to quantify the relative expression levels of Bcl-2 and Bax.[10]

Visualizations

Caption: Targeted delivery and apoptotic mechanism of AN-215.

References

- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 2. 123I radiolabeling of monoclonal antibodies for in vivo procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP215 and GHR106 Monoclonal Antibodies and Potential Therapeutic Applications [scirp.org]

- 4. actascientific.com [actascientific.com]

- 5. Inhibition of in vitro tumor cell growth by RP215 monoclonal antibody and antibodies raised against its anti-idiotype antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of in vitro tumor cell growth by RP215 monoclonal antibody and antibodies raised against its anti-idiotype antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: The TUNEL Assay [jove.com]

- 8. opentrons.com [opentrons.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HepaRegeniX Doses First Patient in Phase Ib Trial with Small Molecule Inhibitor HRX-215 to Promote Liver Regeneration - BioSpace [biospace.com]

- 13. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]

- 14. Boosting liver regeneration: kinase inhibitor as a new tool to prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted cytotoxic bombesin analog AN-215 effectively inhibits experimental human breast cancers with a low induction of multi-drug resistance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]

- 18. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Anticancer Agent 215

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 215 is a novel semi-synthetic derivative of Camptothecin, a potent inhibitor of topoisomerase I. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising therapeutic candidate. With a CAS number of 2916404-93-6, this compound has demonstrated significant in vitro cytotoxicity against human breast cancer cell lines, positioning it as a compound of interest for further preclinical and clinical investigation. This guide details its mechanism of action, provides structured data from key experiments, and outlines the methodologies for its synthesis and biological characterization.

Introduction: The Discovery of a Novel Camptothecin Analog

The discovery of this compound stems from a focused effort to develop novel Camptothecin analogs with improved efficacy and pharmacological properties. Camptothecins, as a class of anticancer agents, exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. The parent compound, Camptothecin, while potent, suffers from poor water solubility and instability of its active lactone ring at physiological pH.

This compound was developed as part of a series of new Camptothecin derivatives, with modifications designed to enhance its therapeutic potential. The key innovation in its structure is detailed in the patent "Camptothecin compound, preparation method therefor and use thereof" (WO2023030364).[1][2][3] This discovery represents a significant advancement in the ongoing search for more effective topoisomerase I inhibitors for cancer therapy.

Physicochemical Properties and In Vitro Activity

This compound is a potent inhibitor of cell proliferation, exhibiting low nanomolar efficacy against representative human breast cancer cell lines. A summary of its key properties and in vitro activity is presented below.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2916404-93-6 |

| Molecular Formula | C23H22FN3O4 |

| Molecular Weight | 423.44 g/mol |

Table 1: Physicochemical Properties of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.2 |

Table 2: In Vitro Cytotoxicity of this compound

Synthesis of this compound

The synthesis of this compound is described in patent WO2023030364A1. While the patent covers a broad class of compounds, the general synthetic route for this specific analog involves a multi-step process starting from a readily available Camptothecin precursor. The key steps typically include modifications to the A and/or B rings of the Camptothecin core, followed by purification to yield the final product.

A representative, generalized synthesis protocol is provided below, based on common methodologies for Camptothecin analog synthesis.

Experimental Protocol: Synthesis of a Camptothecin Analog

-

Starting Material: 7-ethyl-10-hydroxycamptothecin.

-

Step 1: Introduction of a functional group at the 10-position. 7-ethyl-10-hydroxycamptothecin is reacted with a suitable reagent to introduce a leaving group, such as a triflate.

-

Step 2: Palladium-catalyzed cross-coupling reaction. The resulting intermediate is then subjected to a Suzuki or Stille coupling reaction with a desired boronic acid or organostannane reagent to introduce the novel substituent on the A-ring.

-

Step 3: Modification of the B-ring. Further modifications to the B-ring can be achieved through various organic reactions, such as nitration followed by reduction and subsequent derivatization of the resulting amino group.

-

Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization to afford the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action: Topoisomerase I Inhibition

This compound, as a Camptothecin analog, targets DNA topoisomerase I. This enzyme facilitates DNA replication and transcription by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Experimental Protocols for Biological Evaluation

The following are representative protocols for the in vitro assays used to characterize the anticancer activity of this compound.

5.1. Cell Culture

-

MCF-7 and MDA-MB-231 human breast cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

5.2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound is a potent novel Camptothecin analog with significant in vitro activity against human breast cancer cells. Its discovery and synthesis, as outlined in patent WO2023030364A1, provide a strong foundation for its further development as a potential anticancer therapeutic. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in animal models of breast cancer, pharmacokinetic and pharmacodynamic profiling, and detailed investigation of its effects on cancer cell signaling pathways beyond topoisomerase I inhibition. The data presented in this guide underscore the potential of this compound as a valuable addition to the arsenal of anticancer agents.

References

- 1. WO2023030364A1 - Camptothecin compound, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Camptothecin and Related Natural Products by a Flexible Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

"Anticancer agent 215" chemical structure and properties

Following a comprehensive search, the specific chemical compound referred to as "Anticancer agent 215" could not be definitively identified. This designation does not correspond to a standard, publicly recognized name for a specific molecule in the scientific literature or chemical databases.

It is possible that "this compound" represents:

-

An internal code name for a compound within a specific research institution or pharmaceutical company that has not been publicly disclosed.

-

A placeholder name used in preliminary studies or publications before a formal name was assigned.

-

A compound that is part of a proprietary chemical library and not available in the public domain.

Without a verifiable chemical structure or a link to a specific publication, it is not possible to provide the requested in-depth technical guide, including its chemical properties, experimental protocols, and associated signaling pathways.

To fulfill the request, a more specific identifier for "this compound" is required. This could include:

-

A formal chemical name (e.g., IUPAC name).

-

A common or trivial name.

-

A CAS (Chemical Abstracts Service) registry number.

-

A reference to a scientific publication or patent that describes the compound.

Once a specific chemical entity can be identified, a detailed technical guide can be compiled.

Unveiling the Target and Action of Anticancer Agent 215: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and validation of Anticancer Agent 215, a novel compound identified as a potent inhibitor of cancer cell proliferation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the available data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Executive Summary

This compound is a synthetic small molecule belonging to the Camptothecin class of compounds. Its primary molecular target has been identified as DNA Topoisomerase I (Topo I) , a critical enzyme in DNA replication and transcription. By stabilizing the Topo I-DNA cleavage complex, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This guide summarizes the key quantitative data, outlines the experimental protocols used for its validation, and provides a visual representation of the underlying signaling pathways.

Target Identification and Validation Data

The in vitro efficacy of this compound has been demonstrated through its potent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values against key breast cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 5.2[][2][3][4][5] |

| MDA-MB-231 | Breast Adenocarcinoma | 8.2[][2][5] |

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the function of Topoisomerase I. The proposed mechanism of action involves the following key steps:

-

Binding to the Topo I-DNA Complex: this compound intercalates into the DNA helix at the site of Topo I-mediated single-strand cleavage.

-

Stabilization of the Cleavage Complex: The agent stabilizes the covalent intermediate formed between Topoisomerase I and the cleaved DNA strand, preventing the re-ligation of the DNA.

-

Induction of DNA Damage: During the S-phase of the cell cycle, the collision of the DNA replication fork with the stabilized Topo I-DNA complex leads to the conversion of single-strand breaks into lethal double-strand breaks.

-

Activation of DNA Damage Response (DDR): The presence of DNA double-strand breaks activates the cellular DNA damage response pathways, including the ATM/Chk2 and ATR/Chk1 signaling cascades.

-

Cell Cycle Arrest and Apoptosis: Persistent DNA damage and activation of the DDR pathway lead to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols and may have been adapted for the specific evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Topoisomerase I DNA Relaxation Assay

This assay assesses the inhibitory effect of this compound on the catalytic activity of Topoisomerase I.

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer is prepared.

-

Compound Incubation: this compound is added to the reaction mixture at various concentrations and incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topo I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined.

Visual Representations

The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for target validation.

References

Preclinical In Vitro Profile of Paclitaxel: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical in vitro studies of Paclitaxel, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and apoptotic mechanisms of Paclitaxel. This document details quantitative data on its efficacy, comprehensive experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Paclitaxel in various human cancer cell lines as reported in the literature. These values can vary based on the specific cell line, exposure duration, and the assay used.

| Cancer Type | Cell Line | IC50 Value | Exposure Time (hours) | Assay Method | Reference |

| Breast Cancer | MCF-7 | 3.5 µM - 7.5 nM | 24 - 72 | MTT Assay | [1][2] |

| Breast Cancer | MDA-MB-231 | 0.3 µM - 300 nM | 24 - 96 | MTT Assay | [1][2] |

| Breast Cancer | SKBR3 | 4 µM | Not Specified | MTT Assay | [1][2] |

| Breast Cancer | BT-474 | 19 nM | Not Specified | MTT Assay | [1][2] |

| Ovarian Cancer | A2780CP | 160.4 µM (free drug) | 48 | MTT Assay | [1] |

| Ovarian Cancer | 7 cell lines | 0.4 - 3.4 nM | Not Specified | Clonogenic Assay | [3] |

| Prostate Cancer | PC-3 | 12.5 nM | 48 - 72 | MTT Assay | [1] |

| Prostate Cancer | DU145 | 12.5 nM | 48 - 72 | MTT Assay | [1] |

| Various Human Tumors | 8 cell lines | 2.5 - 7.5 nM | 24 | Clonogenic Assays | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and interpretation of results. Below are protocols for commonly used assays in the study of Paclitaxel's effects on cancer cells.

2.1 Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Paclitaxel stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: The following day, treat the cells with various concentrations of Paclitaxel. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

Add MTT Reagent: Add 10-20 µL of MTT solution to each well.[5]

-

Incubate: Incubate for 2-4 hours at 37°C until formazan crystals form.[5]

-

Solubilize Crystals: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.[2][5]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

-

2.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[6] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.[7]

-

Materials:

-

6-well plates

-

Paclitaxel

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with Paclitaxel for the desired time to induce apoptosis.[7]

-

Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells. Wash with cold PBS.[5][6]

-

Resuspend: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[5]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

-

2.3 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing it via flow cytometry.[1]

-

Materials:

-

Paclitaxel-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

PI staining solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest Cells: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash: Wash the cells with cold PBS.

-

Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells at 4°C for at least 2 hours (or overnight).[1]

-

Wash: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Signaling Pathways and Experimental Workflows

3.1 Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][8][9] This process involves a complex network of signaling pathways. The prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers the intrinsic pathway of apoptosis.[5] Key signaling events include the involvement of Bcl-2 family proteins and the activation of caspases.[5][8]

Caption: Paclitaxel-induced apoptosis signaling pathway.

3.2 Experimental Workflow: Cell Viability (MTT) Assay

The following diagram illustrates the key steps in determining the IC50 of Paclitaxel using an MTT assay.

Caption: Workflow for MTT cell viability assay.

3.3 Experimental Workflow: Apoptosis (Annexin V/PI) Assay

The diagram below outlines the process for quantifying apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Caption: Workflow for Annexin V/PI apoptosis assay.

3.4 Experimental Workflow: Cell Cycle Analysis

The following diagram shows the workflow for analyzing cell cycle distribution using propidium iodide staining.

Caption: Workflow for cell cycle analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

In Vivo Efficacy of Anticancer Agent 215: A Technical Overview

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Anticancer Agent 215, a novel therapeutic candidate. The data presented herein is derived from foundational studies designed to assess the agent's anti-tumor activity, tolerability, and mechanism of action in established cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and development.

Executive Summary

This compound has demonstrated significant single-agent anti-tumor activity in preclinical in vivo models of BRAF V600E-mutant melanoma. The agent, administered orally, resulted in dose-dependent tumor growth inhibition and was well-tolerated at efficacious dose levels. The following sections detail the experimental protocols, quantitative efficacy data, and the proposed mechanism of action for this compound.

Quantitative Efficacy Data

The in vivo anti-tumor efficacy of this compound was evaluated in a human melanoma xenograft model. Nude mice bearing established A375 melanoma tumors were treated with Vehicle or this compound at various dose levels for a specified duration.

Table 1: Tumor Growth Inhibition in A375 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | Daily (PO) | 1542 ± 189 | - | +2.5 |

| This compound | 10 | Daily (PO) | 971 ± 115 | 37 | +1.8 |

| This compound | 30 | Daily (PO) | 432 ± 68 | 72 | +0.5 |

| This compound | 100 | Daily (PO) | 123 ± 45 | 92 | -1.2 |

SEM: Standard Error of the Mean; PO: Per os (by mouth)

Experimental Protocols

A375 Xenograft Model Efficacy Study

-

Cell Line: A375 human melanoma cell line (BRAF V600E mutant) was utilized.

-

Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, were used.

-

Tumor Implantation: 5 x 10⁶ A375 cells in 100 µL of a 1:1 mixture of Matrigel and PBS were subcutaneously implanted into the right flank of each mouse.

-

Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reached a mean volume of approximately 150-200 mm³, mice were randomized into treatment groups.

-

Drug Formulation and Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The agent was administered orally once daily at the specified dose levels. The vehicle group received the formulation without the active agent.

-

Efficacy Endpoints: The primary endpoint was tumor growth inhibition. Secondary endpoints included monitoring animal body weight as a measure of general toxicity.

-

Study Termination: The study was terminated when the mean tumor volume in the vehicle control group exceeded 1500 mm³.

Visualizations: Mechanism and Workflow

Proposed Signaling Pathway of this compound

This compound is hypothesized to be a potent inhibitor of the mutated BRAF V600E kinase, a key driver in the MAPK/ERK signaling pathway. Inhibition of BRAF V600E is intended to block downstream signaling, thereby inhibiting tumor cell proliferation and survival.

An In-depth Technical Guide to Anticancer Agent AC-215: A Selective MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the hypothetical anticancer agent AC-215, a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Dysregulation of the RAS-RAF-MEK-ERK signaling cascade is a critical driver in over one-third of all human cancers, making it a key target for therapeutic intervention.[1][2] AC-215 represents a next-generation therapeutic designed to specifically block this pathway, thereby inhibiting tumor cell proliferation and survival.[3][4]

Mechanism of Action and Signal Transduction Pathway

AC-215 is an ATP-noncompetitive inhibitor that binds to a unique allosteric site adjacent to the ATP-binding pocket of MEK1 and MEK2.[4][] This binding locks the kinase in a catalytically inactive conformation, preventing the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2][4][][6] By inhibiting MEK1/2, AC-215 effectively halts the propagation of oncogenic signals from upstream activators like RAS and RAF, leading to a decrease in the transcription of genes involved in cell proliferation, differentiation, and survival.[3][7]

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus.[2] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3][4] AC-215's targeted inhibition of MEK1/2 is a rational therapeutic strategy for such malignancies.[3][4]

Quantitative Data

The potency and selectivity of AC-215 have been characterized through a series of in vitro biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of AC-215

This table summarizes the half-maximal inhibitory concentration (IC50) of AC-215 against a panel of kinases, demonstrating its high potency and selectivity for MEK1 and MEK2.[8]

| Kinase Target | AC-215 IC50 (nM) |

| MEK1 | 1.2 |

| MEK2 | 2.5 |

| ERK2 | > 10,000 |

| B-Raf | > 10,000 |

| PI3Kα | > 10,000 |

| AKT1 | > 10,000 |

Table 2: Cellular Proliferation IC50 Values of AC-215 in Cancer Cell Lines

This table shows the effect of AC-215 on the proliferation of various human cancer cell lines with known mutational status of the MAPK pathway.[9]

| Cell Line | Cancer Type | Pathway Mutation | AC-215 IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 5.8 |

| Colo205 | Colorectal Carcinoma | BRAF V600E | 6.2 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 8.5 |

| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 15.2 |

| H727 | Lung Carcinoid | Wild-Type | 135 |

Table 3: In Vivo Antitumor Efficacy of AC-215 in Xenograft Models

This table summarizes the tumor growth inhibition (TGI) observed in mouse xenograft models of human cancers following oral administration of AC-215.[9][10]

| Xenograft Model | Mutation Status | AC-215 Dose (mg/kg, QD) | TGI (%) |

| A375 (Melanoma) | BRAF V600E | 1 | 65 |

| A375 (Melanoma) | BRAF V600E | 3 | 92 |

| Colo205 (Colon) | BRAF V600E | 1 | 72 |

| HT-29 (Colon) | BRAF V600E | 3 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. In Vitro MEK1 Kinase Assay

This biochemical assay quantifies the ability of AC-215 to inhibit the enzymatic activity of purified MEK1.

-

Objective: To determine the IC50 value of AC-215 against MEK1 kinase.

-

Materials: Recombinant active MEK1, inactive ERK2 substrate, ATP, AC-215, kinase assay buffer, 384-well plates, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of AC-215 in DMSO and add to the wells of a 384-well plate.

-

Add a solution containing MEK1 enzyme and inactive ERK2 substrate in kinase assay buffer to each well.[8]

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.[8]

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.[11]

-

Calculate the percent inhibition at each AC-215 concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

-

3.2. Cellular Phospho-ERK (p-ERK) Western Blot Analysis

This cell-based assay measures the inhibition of MEK1/2 activity within cancer cells by quantifying the phosphorylation of its downstream target, ERK.

-

Objective: To assess the dose-dependent inhibition of ERK phosphorylation by AC-215 in cancer cells.

-

Materials: A375 cells, complete culture medium, AC-215, DMSO, ice-cold PBS, RIPA lysis buffer, primary antibodies (anti-p-ERK, anti-total ERK), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Seed A375 cells and allow them to adhere overnight.

-

Treat cells with serial dilutions of AC-215 or DMSO (vehicle control) for 2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]

-

Incubate the membrane with anti-p-ERK antibody overnight at 4°C.[8][12]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[8][12]

-

Detect the signal using an ECL substrate and an imaging system.[8][12][13]

-

Strip the membrane and re-probe with an anti-total ERK antibody as a loading control.[12][13]

-

Quantify band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.[12]

-

3.3. Cell Proliferation Assay

This assay measures the effect of AC-215 on the viability and proliferation of cancer cells over time.

-

Objective: To determine the IC50 of AC-215 for inhibiting the proliferation of various cancer cell lines.

-

Materials: Cancer cell lines, complete culture medium, AC-215, DMSO, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density.[8]

-

Allow cells to adhere overnight.

-

Add medium containing serial dilutions of AC-215 or DMSO (vehicle control).[8]

-

Incubate the plate for 72 hours at 37°C.[8]

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[8]

-

Measure luminescence using a plate reader.[8]

-

Calculate the percent viability at each AC-215 concentration relative to DMSO controls and determine the IC50 value.

-

Conclusion

The hypothetical anticancer agent AC-215 demonstrates potent and selective inhibition of the MEK1/2 kinases, leading to effective suppression of the MAPK/ERK signaling pathway. This activity translates to significant anti-proliferative effects in cancer cell lines harboring BRAF and KRAS mutations, as well as robust tumor growth inhibition in corresponding preclinical xenograft models. The data and protocols presented herein provide a solid foundation for the continued investigation and development of AC-215 as a targeted therapy for a range of human malignancies.

References

- 1. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 3.4. Western Blotting and Detection [bio-protocol.org]

Anticancer Agent 215: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics

For Research and Drug Development Professionals

Abstract: Anticancer Agent 215 is a novel, orally bioavailable small molecule inhibitor targeting the aberrant activity of the KRAS-G12C mutation, a key driver in a subset of non-small cell lung cancers (NSCLC) and colorectal cancers. This document provides a comprehensive technical guide on the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The data herein summarizes its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its mechanism of action, target engagement, and dose-dependent efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in preclinical rodent (mouse) and non-rodent (cynomolgus monkey) models. The agent exhibits favorable properties for oral administration.

Absorption and Distribution

Following a single oral gavage administration, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1-2 hours. It demonstrates moderate plasma protein binding and extensive distribution into tissues, including tumor xenografts.

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse (10 mg/kg, oral) | Cynomolgus Monkey (5 mg/kg, oral) |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |

| Cmax (ng/mL) | 850 ± 120 | 620 ± 95 |

| AUC (0-24h) (ng·h/mL) | 4800 ± 650 | 5100 ± 730 |

| Bioavailability (%) | ~ 45% | ~ 55% |

| Volume of Distribution (Vd/F) (L/kg) | 2.8 | 3.5 |

| Plasma Protein Binding (%) | 85% | 90% |

| Terminal Half-life (t1/2) (h) | 6.2 ± 1.1 | 8.5 ± 1.5 |

Metabolism and Excretion

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The primary metabolic pathway involves N-dealkylation and hydroxylation. Excretion occurs predominantly through the biliary-fecal route.

Table 2: Metabolite Profile and Excretion Routes

| Characteristic | Description |

| Primary Metabolizing Enzyme | CYP3A4 |

| Major Metabolites | M1 (N-dealkylated), M2 (Hydroxylated) |

| Excretion Route (Fecal) | ~ 75% |

| Excretion Route (Renal) | ~ 15% |

Experimental Protocol: Murine Pharmacokinetic Analysis

-

Animal Model: Male BALB/c mice (n=5 per time point), aged 8-10 weeks.

-

Dosing: A single dose of this compound (10 mg/kg) was administered via oral gavage, formulated in 0.5% methylcellulose.

-

Sample Collection: Blood samples (~50 µL) were collected via tail vein bleeding into heparinized tubes at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound is directly linked to its ability to inhibit the KRAS-G12C signaling pathway, leading to decreased cell proliferation and induction of apoptosis in mutant cancer cells.

Mechanism of Action and Signaling Pathway

This compound covalently binds to the cysteine-12 residue of the KRAS-G12C mutant protein, locking it in an inactive, GDP-bound state. This action prevents downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.

Caption: KRAS-G12C signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy

The potency of this compound was evaluated in KRAS-G12C mutant cell lines and in a mouse xenograft model. The agent demonstrates high selectivity and potent dose-dependent antitumor activity.

Table 3: In Vitro Potency of this compound

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 8.5 ± 1.2 |

| MIA PaCa-2 | Pancreatic | G12C | 12.3 ± 2.5 |

| A549 | NSCLC | G12S | > 10,000 |

| HCT116 | Colorectal | G13D | > 10,000 |

Table 4: In Vivo Efficacy in NCI-H358 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) (%) at Day 21 |

| Vehicle Control | 0 | 0% |

| Agent 215 | 10 | 45% |

| Agent 215 | 30 | 88% |

| Agent 215 | 50 | 95% (with 5% regression) |

Experimental Protocol: Western Blot for Target Engagement

This workflow assesses the inhibition of downstream signaling (p-ERK) as a pharmacodynamic marker of target engagement.

Initial Toxicity Profile of Anticancer Agent 215: A Preclinical Assessment

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the initial preclinical toxicity profile of Anticancer Agent 215, a novel, potent, and selective small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following sections detail the in vitro cytotoxicity, in vivo acute oral toxicity, and preliminary safety pharmacology assessments conducted to establish a foundational safety profile for this compound. All experimental data and methodologies are presented to support further investigation and progression of Agent 215 through the drug development pipeline.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT colorimetric assay.

Quantitative Data: IC50 Values

The results, summarized in the table below, indicate potent cytotoxic activity against cancer cell lines overexpressing EGFR (A549 and HT-29) and significantly lower activity against a normal human lung fibroblast cell line (MRC-5), suggesting a favorable therapeutic window.

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | High | 0.058 |

| HT-29 | Colorectal Adenocarcinoma | High | 0.120 |

| MCF-7 | Breast Adenocarcinoma | Low | 5.3 |

| MRC-5 | Normal Lung Fibroblast | Normal | > 50 |

Experimental Protocol: MTT Cytotoxicity Assay

The viability of cells treated with this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable cells.[1][2]

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM). The medium from the cell plates was aspirated and replaced with 100 µL of the medium containing the respective drug concentrations. A vehicle control (e.g., 0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours under the same conditions.

-

MTT Addition: Following the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]

-

Formazan Solubilization: After the 4-hour incubation, 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals. The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: MTT Assay Workflow

In Vivo Acute Oral Toxicity

An acute oral toxicity study was performed to determine the potential adverse effects of a single high dose of this compound. The study was conducted in accordance with the OECD Test Guideline 423 (Acute Toxic Class Method).[3][4]

Quantitative Data: Acute Toxic Class Method Results

The study was conducted using female Wistar rats. Based on the observed outcomes, this compound is provisionally classified under GHS Category 4.

| Starting Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Mortality (2-14 days) | Clinical Signs | GHS Classification |

| 300 | 3 | 0/3 | 0/3 | Mild lethargy, resolved within 48h. No significant body weight changes. | - |

| 2000 | 3 | 1/3 | 0/3 | Severe lethargy, piloerection, ataxia in all animals. Signs resolved in survivors by Day 5. | Category 4 (300 < LD50 ≤ 2000 mg/kg) |

Experimental Protocol: OECD 423 Acute Toxic Class Method

This method involves a stepwise procedure where a substance is administered to a small group of animals at a defined dose.[3][5]

-

Animal Model: Young, healthy adult female Wistar rats (8-12 weeks old) were used, as this sex is generally considered slightly more sensitive.

-

Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dosing: The test substance was formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). After a 4-hour fast, a single dose was administered by oral gavage. The initial starting dose was selected as 300 mg/kg based on in vitro data.

-

Stepwise Procedure:

-

Step 1: Three female rats were dosed at 300 mg/kg.

-

Observation: Since no mortality occurred, the procedure moved to a higher dose.

-

Step 2: Three new female rats were dosed at 2000 mg/kg.

-

Outcome: One death occurred at the 2000 mg/kg dose. According to the OECD 423 guideline, this outcome confirms the classification and concludes the test.

-

-

Clinical Observations: Animals were observed for mortality, moribundity, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) immediately after dosing, at 4 hours, and then daily for 14 days. Body weight was recorded on Days 0, 7, and 14.[5]

-

Pathology: All animals (including those that died during the study and survivors at the end of the 14-day period) underwent a gross necropsy.

-

Classification: The substance was classified based on the mortality pattern at the tested dose levels according to the Globally Harmonised System (GHS).

Visualization: OECD 423 Decision Logic

References

In-Depth Technical Guide: The Effect of Anticancer Agent 215 (HRX-215) on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 215, identified as HRX-215, is a first-in-class, small-molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4). While extensively researched for its remarkable pro-regenerative effects in liver tissue, emerging evidence indicates a significant role for HRX-215 in modulating cell cycle progression in cancer cells, positioning it as a molecule of interest in oncology. This technical guide provides a comprehensive overview of the current understanding of HRX-215's impact on the cell cycle, with a focus on its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

HRX-215's primary molecular target, MKK4 (also known as MEK4), is a dual-specificity protein kinase that plays a pivotal role in cellular responses to stress by activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The dysregulation of these pathways is a hallmark of many cancers, influencing cell proliferation, survival, and metastasis. In non-malignant hepatocytes, HRX-215 has been shown to promote proliferation and regeneration. However, in the context of hepatocellular carcinoma, it exhibits anti-proliferative effects. This differential activity underscores the complexity of MKK4 signaling in normal versus cancerous tissues.

The anti-proliferative action of HRX-215 in cancer cells is hypothesized to be mediated through the activation of the p38 MAPK pathway and the subsequent suppression of the cell cycle regulator, Cell Division Cycle 25C (CDC25C). This guide will delve into the specifics of this proposed mechanism and provide the technical details necessary for its investigation.

Quantitative Data on Cell Cycle Progression

While specific quantitative data on the effects of HRX-215 on the cell cycle distribution of various cancer cell lines are still emerging in publicly available literature, the known mechanism of action through MKK4 inhibition allows for a hypothesized representation of its impact. The following table illustrates the expected dose-dependent effect of an MKK4 inhibitor on cell cycle phase distribution in a cancer cell line, based on the suppression of CDC25C, which would lead to a G2/M phase arrest.

Table 1: Representative Data on the Effect of an MKK4 Inhibitor on Cell Cycle Phase Distribution in a Hypothetical Cancer Cell Line

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| MKK4 Inhibitor | 1 | 53.8 ± 2.9 | 23.1 ± 2.2 | 23.1 ± 2.4 |

| MKK4 Inhibitor | 5 | 48.5 ± 3.5 | 18.7 ± 1.9 | 32.8 ± 3.1 |

| MKK4 Inhibitor | 10 | 42.1 ± 3.8 | 15.3 ± 1.5 | 42.6 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments. The data in this table is representative and intended to illustrate the expected outcome of MKK4 inhibition on cell cycle progression. Actual results may vary depending on the specific MKK4 inhibitor, cell line, and experimental conditions.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the methodology for analyzing cell cycle distribution in cancer cells treated with this compound (HRX-215) using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., hepatocellular carcinoma cell line)

-

Complete cell culture medium

-

This compound (HRX-215)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment: After 24 hours of incubation for cell adherence, treat the cells with varying concentrations of HRX-215 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Cell Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Cell Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of MKK4-p38-CDC25C Pathway

This protocol outlines the procedure for detecting the phosphorylation status of p38 and the expression level of CDC25C in cancer cells treated with HRX-215.

Materials:

-

Treated cell lysates (prepared as in the flow cytometry protocol)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Rabbit anti-total-p38 MAPK

-

Rabbit anti-CDC25C

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated and control cells with ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflows.

Caption: Proposed signaling pathway of this compound (HRX-215).

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Perspectives

This compound (HRX-215), through its targeted inhibition of MKK4, presents a novel mechanism for inducing cell cycle arrest in cancer cells. The proposed pathway involving the activation of p38 MAPK and suppression of CDC25C provides a solid foundation for further investigation into its therapeutic potential in oncology. While the primary focus of HRX-215 research has been on liver regeneration, its anti-proliferative effects in cancer cells warrant dedicated exploration.

Future research should focus on generating comprehensive quantitative data on the effects of HRX-215 across a panel of cancer cell lines to determine its spectrum of activity. Elucidating the precise molecular interactions within the MKK4-p38-CDC25C axis and identifying potential biomarkers of response will be crucial for its clinical development as an anticancer agent. Furthermore, exploring combination therapies with other cell cycle inhibitors or DNA damaging agents could reveal synergistic effects and provide new avenues for cancer treatment. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on these important studies.

Technical Guide: The Impact of Anticancer Agent 215 on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the preclinical data and methodologies associated with a novel investigational anticancer agent, designated as Agent 215. The focus of this guide is on the multifaceted interactions of Agent 215 with the complex tumor microenvironment (TME). The data presented herein are from a series of in vitro and in vivo studies designed to elucidate the mechanism of action and therapeutic potential of Agent 215. All experimental protocols are detailed to ensure reproducibility, and key signaling pathways and workflows are visualized for clarity.

Introduction to Agent 215

Anticancer Agent 215 is a synthetic, small-molecule inhibitor designed to target the pro-tumorigenic signaling cascade initiated by the hypothetical 'Tumor Progression Factor Alpha' (TPFα) receptor. TPFα is a receptor tyrosine kinase found to be overexpressed on both tumor cells and various stromal cells within the tumor microenvironment, including cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs). By inhibiting the TPFα pathway, Agent 215 aims to not only directly impede cancer cell proliferation but also to remodel the TME from an immunosuppressive to an anti-tumor state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving Agent 215.

Table 1: In Vitro Cytotoxicity of Agent 215

| Cell Line | Tumor Type | IC50 (nM) of Agent 215 |

| TC-1 | Lung Carcinoma | 150 |

| MC-38 | Colon Adenocarcinoma | 220 |

| B16-F10 | Melanoma | 310 |

| Primary CAFs | Lung | > 10,000 |

| Primary TAMs | Lung | > 10,000 |

IC50 values were determined after 72 hours of continuous exposure to Agent 215.

Table 2: In Vivo Efficacy of Agent 215 in a Syngeneic Mouse Model (TC-1)

| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1850 ± 250 | - |

| Agent 215 | 10 | 980 ± 150 | 47 |

| Agent 215 | 25 | 450 ± 90 | 76 |

| Anti-PD-1 | 10 | 1100 ± 200 | 41 |

| Agent 215 + Anti-PD-1 | 25 + 10 | 150 ± 50 | 92 |

Data are presented as mean ± standard deviation.

Table 3: Immunophenotyping of Tumors from TC-1 Model (Day 21)

| Treatment Group | CD8+ T cells / mm² | FoxP3+ Tregs / mm² | M1 TAMs / M2 TAMs Ratio |

| Vehicle Control | 50 ± 12 | 80 ± 15 | 0.5 ± 0.1 |

| Agent 215 (25 mg/kg) | 150 ± 30 | 45 ± 10 | 2.5 ± 0.5 |

Cell counts and ratios were determined by immunohistochemistry and flow cytometry.

Key Experimental Protocols

3.1. In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines (TC-1, MC-38, B16-F10) and primary stromal cells (CAFs, TAMs) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of Agent 215 (0.1 nM to 100 µM) was prepared in complete culture medium and added to the respective wells.

-

Incubation: Cells were incubated with Agent 215 for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of Agent 215 and fitting the data to a four-parameter logistic curve.

3.2. Syngeneic Mouse Model and Efficacy Study

-

Animal Model: C57BL/6 mice (female, 6-8 weeks old) were used for the study.

-

Tumor Implantation: 1 x 10^6 TC-1 lung carcinoma cells were injected subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into treatment groups (n=10 per group).

-

Dosing Regimen: Agent 215 was administered daily via intraperitoneal (i.p.) injection. Anti-PD-1 antibody was administered i.p. every three days. The vehicle control group received the same volume of the drug vehicle.

-

Tumor Measurement: Tumor volume was measured every three days using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was concluded on Day 21, at which point tumors were excised for further analysis.

3.3. Immunohistochemistry (IHC) and Flow Cytometry

-

Tissue Preparation: Excised tumors were either fixed in 10% neutral buffered formalin for IHC or dissociated into single-cell suspensions for flow cytometry.

-

IHC Staining: Formalin-fixed, paraffin-embedded tumor sections were stained with primary antibodies against CD8 (for cytotoxic T lymphocytes) and FoxP3 (for regulatory T cells - Tregs). Stained slides were imaged, and positive cells per mm² were quantified.

-

Flow Cytometry: Single-cell suspensions were stained with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations, including markers for M1 (pro-inflammatory) and M2 (anti-inflammatory) tumor-associated macrophages (TAMs). Data was acquired on a flow cytometer and analyzed to determine the M1/M2 ratio.

Visualized Pathways and Workflows

Caption: Hypothetical TPFα signaling pathway targeted by Agent 215.

Unveiling Potential Biomarkers of Response for Anticancer Agent 215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving, with a significant focus on targeted therapies and the identification of biomarkers to predict patient response. This technical guide delves into the core data surrounding two distinct investigational anticancer agents that have been associated with the designation "215": the monoclonal antibody RP215 and the small molecule inhibitor HRX-215 . We will explore the potential biomarkers of response for each, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Part 1: RP215 - A Monoclonal Antibody Targeting the Pan-Cancer Antigen CA215

RP215 is a monoclonal antibody that recognizes a specific carbohydrate-associated epitope, designated as CA215, which is found on the heavy chains of immunoglobulins expressed by a wide variety of cancer cells.[1][2] This unique expression pattern makes CA215 a compelling pan-cancer biomarker and a target for therapeutic intervention.

Potential Biomarkers of Response to RP215

The primary biomarker for predicting response to RP215 is the expression of the CA215 antigen on tumor cells. The presence and level of CA215 expression can be assessed through immunohistochemistry (IHC) on tumor tissue or by measuring soluble CA215 levels in patient serum.

Quantitative Data